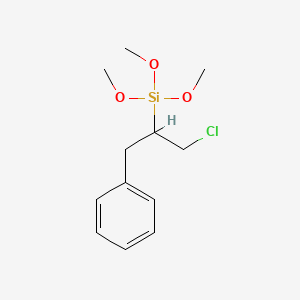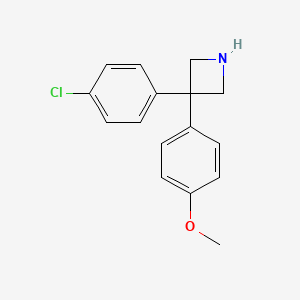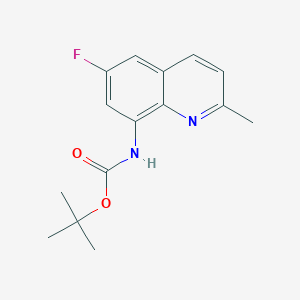
Methyl 5-((4-chlorobenzyl)amino)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((4-chlorobenzyl)amino)nicotinate: is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol . This compound is a derivative of nicotinic acid and features a chlorobenzyl group attached to the amino group at the 5-position of the nicotinate moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-chlorobenzyl)amino)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-chlorobenzylamine.
Esterification: Nicotinic acid is esterified to form methyl nicotinate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-((4-chlorobenzyl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Methyl 5-((4-chlorobenzyl)amino)nicotinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of Methyl 5-((4-chlorobenzyl)amino)nicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparación Con Compuestos Similares
Methyl 5-((4-chlorobenzyl)amino)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Lacks the chlorobenzyl group, resulting in different chemical properties and applications.
4-Chlorobenzylamine: Serves as a precursor in the synthesis of this compound and has distinct uses in organic synthesis.
Nicotinic acid derivatives: Various derivatives of nicotinic acid exhibit unique biological activities and chemical reactivities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.
Propiedades
Fórmula molecular |
C14H13ClN2O2 |
|---|---|
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
methyl 5-[(4-chlorophenyl)methylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-14(18)11-6-13(9-16-8-11)17-7-10-2-4-12(15)5-3-10/h2-6,8-9,17H,7H2,1H3 |
Clave InChI |
RCZXVPITFRHVPC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CN=C1)NCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)



